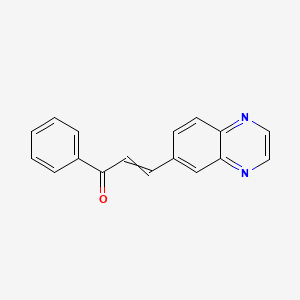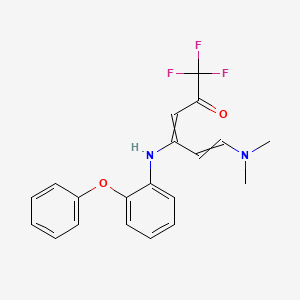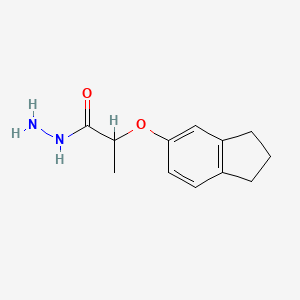![molecular formula C14H19ClFNO2 B1307711 1-[(4-氟苄基)氨基]环己烷羧酸 CAS No. 440648-00-0](/img/structure/B1307711.png)
1-[(4-氟苄基)氨基]环己烷羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid is a novel small molecule compound that has garnered significant interest in the scientific community. This compound is known for its potential therapeutic applications, particularly in the field of respiratory depression. It belongs to the class of GABAA receptor positive allosteric modulators, which are compounds that enhance the activity of the GABAA receptor, a key player in the central nervous system.
科学研究应用
1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of other GABAA receptor modulators.
Biology: In biological research, this compound is used to study the function of the GABAA receptor and its role in the central nervous system.
Medicine: The compound is being developed as a potential therapeutic agent for the treatment of respiratory depression, a condition characterized by reduced breathing rate and depth.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and as a reference standard in analytical chemistry.
准备方法
The synthesis of 1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid typically involves multiple steps, including the formation of the cyclohexane ring and the introduction of the fluorobenzyl group. One common synthetic route involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, which involves the reaction of a diene with a dienophile under specific conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with an amine group on the cyclohexane ring.
Industrial production methods for this compound may involve optimization of these synthetic routes to increase yield and reduce production costs. This can include the use of catalysts, optimization of reaction conditions, and purification techniques to obtain the desired product in high purity.
化学反应分析
1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where the amino group can be oxidized to form a nitro group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can also undergo reduction reactions, where the carboxylic acid group can be reduced to an alcohol group. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or amine groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of a nitro compound, while reduction of the carboxylic acid group can lead to the formation of an alcohol.
作用机制
The mechanism of action of 1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid involves its interaction with the GABAA receptor. This compound acts as a positive allosteric modulator, enhancing the activity of the GABAA receptor by binding to a specific site on the receptor. This binding increases the receptor’s affinity for the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased chloride ion influx and hyperpolarization of the neuron. This results in an overall inhibitory effect on neuronal activity, which can help alleviate symptoms of respiratory depression.
相似化合物的比较
1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid can be compared with other GABAA receptor modulators, such as:
Diazepam: A well-known benzodiazepine that also acts as a positive allosteric modulator of the GABAA receptor. Unlike 1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid, diazepam has a broader range of therapeutic applications, including anxiety and seizure disorders.
Zolpidem: A non-benzodiazepine hypnotic agent that selectively binds to the GABAA receptor. Zolpidem is primarily used for the treatment of insomnia, whereas 1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid is being developed for respiratory depression.
Etomidate: An intravenous anesthetic agent that also modulates the GABAA receptor.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid can be achieved through a multi-step reaction pathway that involves the protection of the carboxylic acid group, followed by the introduction of the fluorobenzyl group and subsequent deprotection to yield the final product.", "Starting Materials": ["Cyclohexanecarboxylic acid", "4-Fluorobenzylamine", "DCC", "DMAP", "DMF", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium hydroxide", "Ethyl acetate", "Diethyl ether", "Chloroform"], "Reaction": ["Step 1: Protection of the carboxylic acid group by reaction with DCC and DMAP in DMF to form the corresponding N,N'-dicyclohexylcarbodiimide ester intermediate.", "Step 2: Introduction of the 4-fluorobenzyl group by reaction of the N,N'-dicyclohexylcarbodiimide ester intermediate with 4-fluorobenzylamine in DMF, yielding the corresponding amide intermediate.", "Step 3: Deprotection of the N,N'-dicyclohexylcarbodiimide ester intermediate by treatment with methanol and hydrochloric acid, followed by neutralization with sodium bicarbonate to yield the corresponding carboxylic acid intermediate.", "Step 4: Cyclization of the carboxylic acid intermediate by reaction with sodium hydroxide in methanol to yield the corresponding cyclohexanecarboxylic acid intermediate.", "Step 5: Final deprotection of the 4-fluorobenzyl group by treatment with ethyl acetate and diethyl ether, followed by extraction with chloroform to yield the final product 1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid."] } | |
CAS 编号 |
440648-00-0 |
分子式 |
C14H19ClFNO2 |
分子量 |
287.76 g/mol |
IUPAC 名称 |
1-[(4-fluorophenyl)methylamino]cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H18FNO2.ClH/c15-12-6-4-11(5-7-12)10-16-14(13(17)18)8-2-1-3-9-14;/h4-7,16H,1-3,8-10H2,(H,17,18);1H |
InChI 键 |
RKNQVGRXUUASSM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C(=O)O)NCC2=CC=C(C=C2)F |
规范 SMILES |
C1CCC(CC1)(C(=O)O)NCC2=CC=C(C=C2)F.Cl |
序列 |
X |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


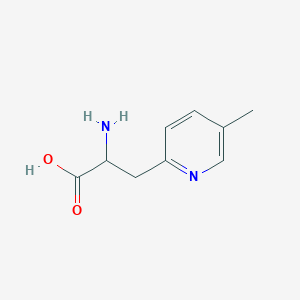
![2-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1307632.png)
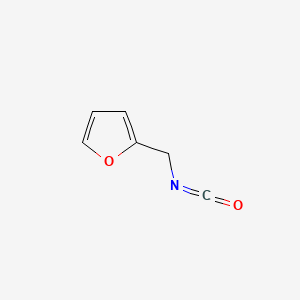
![4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde](/img/structure/B1307640.png)
![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one](/img/structure/B1307644.png)
![2-amino-N-(2-furylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1307649.png)
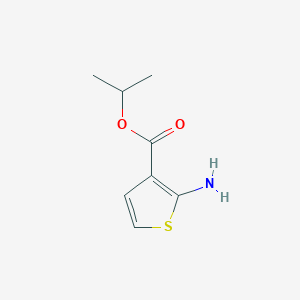
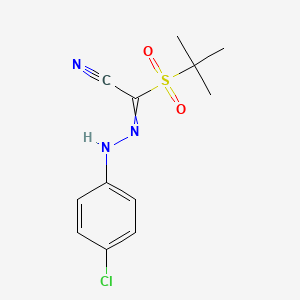
![2-((Z)-1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)-1-hydrazinecarbothioamide](/img/structure/B1307654.png)
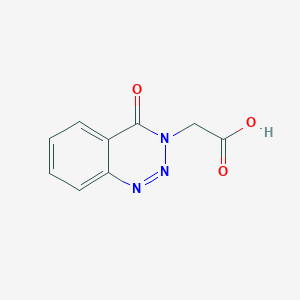
![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-3-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307666.png)
